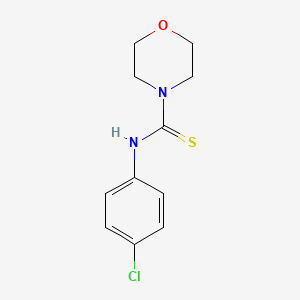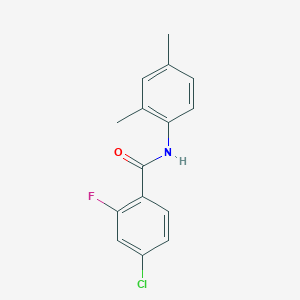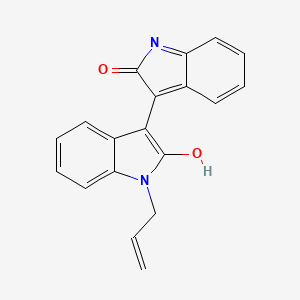![molecular formula C12H13BrClNO3 B5700799 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPM has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine exerts its biological activity by binding to specific proteins and modulating their function. This compound has been shown to bind to the protein FKBP12, which is involved in the regulation of cell growth and survival. This compound has also been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize, and its synthesis can be optimized to increase its yield and purity. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of 4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine, including the optimization of its synthesis method, the identification of its protein targets, and the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of this compound in vivo and to investigate its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential applications in other fields.
合成法
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine can be synthesized using different methods, including the reaction of 4-bromo-2-chlorophenol with acetic anhydride, followed by the reaction with morpholine. Another method involves the reaction of 4-bromo-2-chlorophenoxyacetic acid with morpholine in the presence of a coupling agent. The synthesis of this compound has been optimized to increase its yield and purity.
科学的研究の応用
4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine has been used in scientific research for various applications, including as a ligand for the identification of protein-protein interactions, as a tool for the study of protein-ligand interactions, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKDIAYNMWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



